Ethyl 2-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
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Description
Ethyl 2-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H23FN2O5 and its molecular weight is 474.488. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation
Quinoline derivatives, including those structurally similar to Ethyl 2-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate, are explored for their efficient fluorophores properties, which are widely used in biochemistry and medicine for studying various biological systems. These compounds are synthesized through reactions of quinolines with amino acids or esters, highlighting their potential as antioxidants and radioprotectors due to their structural properties (Aleksanyan & Hambardzumyan, 2013).
Disease-Modifying Antirheumatic Drugs (DMARDs)
Studies on related quinoline derivatives have shown potential in the synthesis and activity of metabolites for disease-modifying antirheumatic drugs. These metabolites have been prepared to confirm their structures and study their pharmacological properties, indicating a potential avenue for therapeutic application (Baba et al., 1998).
Antibacterial Agents
Research into quinoline derivatives also includes the development of novel antibacterial agents. The structural modifications of these compounds have been studied to evaluate their antibacterial activity, providing insights into their potential use in treating bacterial infections (Sánchez et al., 1995).
Fluorescence Detection of Metal Ions
Quinoline derivatives have been synthesized for the specific fluorescence detection of metal ions, such as Cd2+. These compounds, designed as alternatives to well-known chelators like EGTA and BAPTA, exhibit enhanced fluorescence in the presence of specific metal ions, showcasing their application in biochemical and environmental monitoring (Mikata et al., 2019).
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-(2-methoxyanilino)-2-oxoethoxy]quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-10-13-21-20(14-18)25(15-23(29-21)17-8-11-19(28)12-9-17)35-16-26(31)30-22-6-4-5-7-24(22)33-2/h4-15H,3,16H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISTWBGOMBEAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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